molecular formula C4H8F3NO B2987634 3-Amino-2-(trifluoromethyl)propan-1-ol CAS No. 1529181-01-8

3-Amino-2-(trifluoromethyl)propan-1-ol

Cat. No.: B2987634
CAS No.: 1529181-01-8
M. Wt: 143.109
InChI Key: NPIHNNDOYJGIBY-UHFFFAOYSA-N
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Description

3-Amino-2-(trifluoromethyl)propan-1-ol (CID: 71302274) is a fluorinated building block of significant interest in advanced chemical research and development . This compound, with the molecular formula C4H8F3NO, belongs to the valuable chemical class of β-amino-α-trifluoromethyl alcohols . Its structure, featuring both amino and hydroxyl functional groups adjacent to a trifluoromethyl group, makes it a versatile precursor for synthesizing more complex, biologically active molecules . The incorporation of the trifluoromethyl group is a well-established strategy in medicinal and agrochemistry, as it can profoundly enhance a compound's lipophilicity, metabolic stability, and binding affinity . This compound serves as a key synthetic intermediate in numerous applications. In pharmaceutical research, β-amino-α-trifluoromethyl alcohols are recognized as important precursors for the preparation of trifluoromethylated peptidomimetics and other bioactive compounds, with potential applications in drug discovery programs . Furthermore, the γ-amino alcohol moiety is a known significant antimalarial chemotype, with some derivatives demonstrating excellent in vivo activity . Beyond pharmaceuticals, this chemical serves as a versatile building block in organic synthesis and can be explored for applications in materials science, where the trifluoromethyl group imparts desirable properties such as thermal stability and chemical resistance . The synthetic utility of this compound is underscored by established methods for its production, including the reduction of cyanohydrins derived from trifluoromethyl ketones or the Henry reaction followed by reduction of the resulting β-nitro alcohols . This product is intended for research purposes in a controlled laboratory environment only. It is strictly for Research Use Only (RUO) and is not designed for human or veterinary therapeutic applications, diagnostic use, or any form of personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)-3,3,3-trifluoropropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO/c5-4(6,7)3(1-8)2-9/h3,9H,1-2,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIHNNDOYJGIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1529181-01-8
Record name 3-amino-2-(trifluoromethyl)propan-1-ol
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Advanced Synthetic Methodologies for 3 Amino 2 Trifluoromethyl Propan 1 Ol and Analogous Derivatives

Strategies for Stereoselective Introduction of the Trifluoromethyl Group

The primary challenge in the synthesis of 3-Amino-2-(trifluoromethyl)propan-1-ol and its analogs lies in the stereocontrolled introduction of the trifluoromethyl group. Various strategies, including nucleophilic, electrophilic, and radical trifluoromethylation, have been developed to address this challenge.

Nucleophilic Trifluoromethylation Reactions

Nucleophilic trifluoromethylation is a powerful and widely employed method for the direct introduction of the CF₃ group. This approach typically involves the reaction of a trifluoromethyl anion equivalent with an electrophilic carbon center, such as a carbonyl or imino group.

The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), is one of the most versatile and commonly used reagents for nucleophilic trifluoromethylation. Its reaction with carbonyl compounds, such as aldehydes and ketones, provides a direct route to α-trifluoromethyl alcohols. nih.gov The reaction is typically initiated by a catalytic amount of a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which generates the active trifluoromethyl anion. semanticscholar.org

The general mechanism involves the activation of TMSCF₃ by a fluoride ion to form a hypervalent siliconate intermediate, which then delivers the trifluoromethyl nucleophile to the electrophilic carbonyl carbon. Subsequent hydrolysis of the resulting trimethylsilyl (B98337) ether yields the desired α-trifluoromethyl alcohol. semanticscholar.org This methodology has been successfully applied to the synthesis of a variety of trifluoromethylated alcohols, including precursors to this compound. nih.gov For instance, the nucleophilic addition of TMSCF₃ to α-amino aldehydes represents an efficient pathway to β-amino-α-trifluoromethyl alcohols. nih.govuzh.ch

Recent advancements have also demonstrated that this reaction can be performed under fluoride-free conditions, for example, in solvents like DMF with potassium carbonate or in neat DMSO. nih.gov

Table 1: Examples of Nucleophilic Trifluoromethylation of Carbonyl Compounds using TMSCF₃ This is an interactive table. You can sort and filter the data.

Substrate Catalyst/Conditions Product Yield (%) Reference
Benzaldehyde TBAF, THF 1-Phenyl-2,2,2-trifluoroethanol >95
Cyclohexanone TBAF, THF 1-(Trifluoromethyl)cyclohexan-1-ol 92 wikipedia.org
α-Amino aldehyde Fluoride catalyst β-Amino-α-trifluoromethyl alcohol High nih.gov
β-Keto-benzyl-O-oxime CsF, THF then TBAF·3H₂O β-Trifluoromethyl-β-hydroxy-benzyl-O-oxime 81-95 mdpi.comsemanticscholar.org

Achieving high diastereoselectivity is crucial when constructing chiral molecules like this compound. The nucleophilic addition of trifluoromethylating agents to chiral carbonyl and imino compounds has been extensively studied to control the stereochemistry of the newly formed stereocenter.

The use of chiral auxiliaries on the nitrogen atom of imines has proven to be an effective strategy. For example, the nucleophilic trifluoromethylation of chiral N-tert-butanesulfinylimines with the Ruppert-Prakash reagent proceeds with high diastereoselectivity to afford trifluoromethylated sulfinamides, which can be further elaborated to chiral amines. researchgate.net The stereochemical outcome is dictated by the chiral sulfinyl group, which directs the incoming nucleophile to one face of the imine.

Similarly, the addition of TMSCF₃ to α-amino aldehydes can exhibit diastereoselectivity, often favoring the anti-isomer. uzh.ch The stereoselectivity can be influenced by the protecting groups on the nitrogen atom and the reaction conditions. For substrates where the syn-isomer is desired, a two-step sequence involving oxidation of the anti-alcohol to the corresponding ketone followed by a diastereoselective reduction can be employed. nih.govuzh.ch

Another approach involves the use of alternative nucleophilic trifluoromethylating reagents. For instance, the reagent derived from CF₃I and tetrakis(dimethylamino)ethylene (B1198057) (TDAE) has been shown to be effective for the trifluoromethylation of N-tosyl aldimines and N-tolyl sulfinimines, with the latter exhibiting very good diastereoselectivity. acs.orgacs.org

Table 2: Diastereoselective Nucleophilic Trifluoromethylation This is an interactive table. You can sort and filter the data.

Substrate Reagent Product Diastereomeric Excess (%) Reference
Chiral N-tert-butanesulfinylimine TMSCF₃ Trifluoromethylated sulfinamide High researchgate.net
α-Amino aldehyde TMSCF₃ anti-β-Amino-α-trifluoromethyl alcohol Good uzh.ch
N-Tolyl sulfinimine CF₃I/TDAE Trifluoromethylated sulfinamide Very good acs.org
N,N-disubstituted amino trifluoromethyl ketones Various reducing agents syn-amino alcohols High acs.org
NH-Boc amino trifluoromethyl ketones Various reducing agents anti-amino alcohols High acs.org

Electrophilic Trifluoromethylation Methods

Electrophilic trifluoromethylation involves the reaction of a nucleophilic substrate with a reagent that acts as a source of an electrophilic trifluoromethyl group (CF₃⁺ equivalent). While less common for the direct synthesis of α-trifluoromethyl alcohols, these methods are valuable for introducing the CF₃ group into various organic molecules. Reagents such as S-(trifluoromethyl)diarylsulfonium salts (Umemoto reagents) and hypervalent iodine reagents (Togni reagents) are widely used for this purpose. acs.orgchem-station.comsustech.edu.cn These reagents can trifluoromethylate a wide range of nucleophiles, including enolates, silyl (B83357) enol ethers, and electron-rich aromatic and heteroaromatic compounds. While direct application to the core structure of this compound is not as straightforward as nucleophilic methods, electrophilic trifluoromethylation can be used to synthesize precursors or analogs.

Radical Trifluoromethylation Protocols

Radical trifluoromethylation provides another avenue for the introduction of the CF₃ group and has seen significant advancements in recent years. rsc.org These methods typically involve the generation of a trifluoromethyl radical (CF₃•), which then reacts with a suitable substrate. Common sources of the trifluoromethyl radical include trifluoroiodomethane (CF₃I) in the presence of a radical initiator (e.g., triethylborane (B153662) or photoredox catalysts), sodium trifluoromethanesulfinate (Langlois' reagent), and Togni's reagent under reductive conditions. wikipedia.orgresearchgate.net Radical trifluoromethylation is particularly useful for the functionalization of alkenes and arenes. For example, the radical addition of a CF₃ group and another functional group across a double bond can be a powerful tool for building molecular complexity, which could be adapted for the synthesis of precursors to trifluoromethylated amino alcohols.

Construction of the Amino Alcohol Backbone

The synthesis of this compound and its analogs requires not only the introduction of the trifluoromethyl group but also the construction of the 1-amino-2-hydroxypropane backbone. Several strategies can be employed, often in conjunction with the trifluoromethylation step.

One common approach is the reduction of α-aminoalkyl trifluoromethyl ketones. nih.govuzh.ch These ketones can be synthesized through various methods, including the Dakin-West reaction of α-amino acid derivatives with trifluoroacetic anhydride (B1165640). uzh.chresearchgate.net The subsequent reduction of the ketone can be performed diastereoselectively to yield either the syn- or anti-amino alcohol, depending on the choice of reducing agent and the substrate's protecting groups. acs.org

Another effective method is the nucleophilic ring-opening of 2-trifluoromethyloxiranes with nitrogen nucleophiles, such as amines or azides. acs.org This strategy allows for the regioselective formation of the amino alcohol backbone with the trifluoromethyl group at the C2 position. The stereochemistry of the starting epoxide dictates the stereochemistry of the resulting amino alcohol.

The Henry reaction, which is the base-catalyzed addition of a nitroalkane to a carbonyl compound, can also be utilized. nih.govuzh.ch The reaction of a trifluoromethyl ketone or fluoral with a nitroalkane yields a β-nitro alcohol, which can then be reduced to the corresponding β-amino alcohol. nih.gov This method provides a versatile entry to trifluoromethylated amino alcohols.

Finally, the Petasis reaction and other multicomponent reactions offer convergent approaches to these structures. While less discussed in the immediate context of this compound, these methods hold promise for the rapid assembly of analogous structures from simple starting materials.

Reduction of Trifluoromethylated Ketones and Imines

A primary and effective method for synthesizing β-amino-α-trifluoromethyl alcohols is the reduction of the corresponding α-aminoalkyl trifluoromethyl ketones. nih.gov This approach leverages the accessibility of the ketone precursors, which can be synthesized through various means, including the Dakin-West reaction where an α-amino acid is treated with trifluoroacetic acid anhydride (TFAA). nih.gov Once the α-aminoalkyl trifluoromethyl ketone is obtained, it can be reduced to the desired amino alcohol. nih.gov

The reduction of ketimines bearing a trifluoromethyl group is also a common and direct strategy for preparing α-trifluoromethyl amines, which are structurally related to the target amino alcohols. nih.gov The stereochemical outcome of these reductions can often be controlled, leading to enantiomerically enriched products. For instance, an efficient, chromatography-free asymmetric synthesis of (R)-3-amino-1,1,1-trifluoropropan-2-ol was developed from a β-amino trifluoromethylketone precursor, utilizing either asymmetric hydrogenation or an enzymatic reduction to furnish the alcohol. researchgate.net

Similarly, trifluoromethylated benzyl-O-oximes, which are derivatives of imines, can be effectively reduced to yield α-trifluoromethyl-β-amino alcohols. mdpi.com In one study, these oximes were reduced using lithium aluminum hydride (LiAlH4) in diethyl ether, resulting in the corresponding amines, which were then isolated as hydrochlorides in high yields (82–88%). mdpi.com

Table 1: Examples of Reduction Reactions for Trifluoromethylated Amino Alcohol Synthesis

Precursor Reducing Agent Product Type Yield Reference
β-Amino trifluoromethylketone Asymmetric Hydrogenation / Enzyme (R)-3-amino-1,1,1-trifluoropropan-2-ol High researchgate.net
Trifluoromethylated benzyl-O-oximes LiAlH4 α-Trifluoromethyl-β-amino alcohols 82-88% mdpi.com

Ring-Opening Reactions of Trifluoromethyloxiranes with Nitrogen Nucleophiles

The nucleophilic ring-opening of epoxides is a well-established and powerful method for creating functionalized molecules like β-amino alcohols. rsc.org This strategy is particularly effective for the synthesis of this compound analogues. The reaction of trifluoromethyloxirane with nitrogen nucleophiles such as ammonia (B1221849) or various amines proceeds with high regioselectivity. nih.gov The nucleophile preferentially attacks the less sterically hindered carbon atom of the oxirane ring, leading to the desired 1-amino-3,3,3-trifluoropropan-2-ol structure. nih.gov

For example, the reaction between commercially available trifluoromethyloxirane and secondary amines can be catalyzed by ytterbium(III) triflate in acetonitrile, yielding the desired amino alcohols with complete regioselectivity. nih.gov This method has been employed to prepare biologically active compounds in their enantiomerically pure forms. nih.gov The inherent strain of the three-membered ring system in epoxides (and analogous aziridines) makes them susceptible to such ring-opening reactions, providing a versatile route to these important nitrogen-containing compounds. clockss.orgrsc.org

Strecker-Type Reactions for α-Trifluoromethyl-α-Amino Alcohol Synthesis

The Strecker synthesis is a classic method for preparing amino acids from aldehydes or ketones via an α-aminonitrile intermediate. organic-chemistry.orgwikipedia.org This methodology has been adapted for the synthesis of α-trifluoromethylated amino compounds. Diastereomerically pure α-trifluoromethyl α-amino nitriles, obtained from Strecker-type reactions involving chiral CF3 imines, serve as versatile intermediates. acs.org These key α-amino nitrile synthons can be conveniently converted in high yields and enantiopure form to various valuable compounds, including α-trifluoromethyl amino alcohols. acs.org

The process typically involves the addition of a cyanide source to a trifluoromethyl-substituted imine. The resulting α-aminonitrile can then be hydrolyzed to an amino acid or reduced to a diamine or amino alcohol. The stereochemical configuration of the final product can often be controlled by using different solvents or chiral auxiliaries during the Strecker reaction. acs.orgnih.gov For instance, phenylglycinol has been used as a chiral auxiliary to guide the stereoselective synthesis of α-amino nitriles from trifluoromethylated oxazolidines, which act as imine precursors. acs.org

Mannich-Type Additions for β-Trifluoromethyl-β-Amino Alcohol Synthesis

The Mannich reaction is a three-component condensation that produces β-amino carbonyl compounds, known as Mannich bases. rsc.orgorganic-chemistry.org This reaction has been explored for the synthesis of precursors to β-trifluoromethyl-β-amino alcohols. nih.gov The addition of enolate-type nucleophiles (from ketones or aldehydes) to trifluoromethyl imines is a key step. nih.gov

Various catalytic systems have been developed to promote these reactions enantioselectively. Proline and its derivatives, as well as other chiral amine catalysts, have been successfully used to catalyze the addition of ketones like acetone (B3395972) to trifluoromethyl imines. nih.gov For example, the Fustero group developed a proline-catalyzed direct Mannich reaction between aldehydes and an N-PMP trifluoromethyl imine, which afforded the syn-addition product exclusively as a single enantiomer, albeit in moderate yields. nih.gov The resulting β-amino ketone can subsequently be reduced to the corresponding β-amino alcohol.

Table 2: Catalysts in Mannich-Type Reactions with Trifluoromethyl Imines

Catalyst Type Ketone/Aldehyde Imine Outcome Reference
Proline Aldehydes N-PMP trifluoromethyl imine syn-addition product, single enantiomer nih.gov
Amino acid-based catalysts Acetone, Acetophenones Cyclic sulfonyl imine (CF3) Excellent enantioselectivities nih.gov

Reformatsky Reagent Additions in Trifluoromethylated Systems

The Reformatsky reaction involves the addition of an organozinc reagent, typically derived from an α-halo ester, to a carbonyl compound. nih.gov This reaction has been adapted for use with trifluoromethylated substrates, particularly imines, to synthesize fluorinated β-amino acid derivatives, which are structurally related to β-amino alcohols. researchgate.netnih.gov

In one application, a Reformatsky reagent was added to α-aryl(alkyl) α-trifluoromethyl N-tert-butanesulfinyl hemiaminals, which serve as stable surrogates for trifluoromethyl ketoimines. nih.gov This approach yielded β-alkyl(aryl) β-trifluoromethyl β-amino acid derivatives with high diastereoselectivity. nih.gov Furthermore, chiral α-trifluoromethyl-β-amino alcohols themselves have been used as ligands to improve the stereoselectivity of Reformatsky reactions, highlighting the importance of these compounds in asymmetric synthesis. mdpi.comresearchgate.net The use of these fluorinated ligands has been shown to enhance enantioselectivity compared to their non-fluorinated analogs in additions to carbonyls and imines. mdpi.comresearchgate.netresearchgate.net

Olefin Hydroamination Approaches

Hydroamination, the addition of an N-H bond across a carbon-carbon double bond, represents a direct and atom-economical route to amines. nih.gov While specific examples detailing the synthesis of this compound via this method are not prevalent, the general strategy holds potential for creating precursors to this class of compounds. A practical olefin hydroamination has been developed using simple olefins and nitro(hetero)arenes as starting materials to produce secondary amines. nih.gov This method is noted for its high chemoselectivity and tolerance of numerous functional groups, including alcohols. nih.gov

Catalytic systems, such as those using bismuth triflate (Bi(OTf)3), have been shown to be effective for tandem reactions that include a hydroamination step, leading to the formation of functionalized N-heterocycles. rsc.org The application of such a strategy to an appropriately substituted trifluoromethylated olefin could provide a novel pathway to the desired amino alcohol scaffold.

Enantioselective Synthesis and Chiral Induction Strategies

Achieving high levels of stereocontrol is crucial for the synthesis of biologically active molecules. For trifluoromethylated amino alcohols, several enantioselective strategies have been developed across the various synthetic methodologies.

Catalytic Asymmetric Reduction: The enantioselective reduction of prochiral β-amino trifluoromethyl ketones is a highly effective strategy. This can be accomplished using chiral metal catalysts for asymmetric hydrogenation or through biocatalysis with enzymes like alcohol dehydrogenase, which can provide the desired alcohol in very high enantiomeric excess (ee). researchgate.net

Chiral Auxiliaries: In Strecker-type reactions, chiral auxiliaries such as (−)-ephedrine, (−)-norephedrine, or (R)-phenylglycinol can be attached to the imine precursor. acs.org This auxiliary directs the nucleophilic addition of cyanide, leading to the formation of diastereomerically pure α-amino nitriles, which can then be converted to the enantiopure amino alcohol. acs.org

Organocatalysis: Chiral organic molecules, such as proline and its derivatives or cinchona alkaloids, have been successfully employed as catalysts. nih.govnih.gov In Mannich-type reactions, these catalysts activate the substrates and control the facial selectivity of the nucleophilic attack, leading to high enantioselectivities. nih.gov A highly enantioselective isomerization of trifluoromethyl imines has also been achieved using a chiral organic catalyst. nih.gov

Chiral Ligands: The use of chiral trifluoromethylated amino alcohols as ligands for metal catalysts has been shown to induce high levels of asymmetry. nih.gov In the addition of diethylzinc (B1219324) to benzaldehyde, the extent of aggregation of the organometallic species, controlled by the fluorinated amino alcohol ligand, was directly correlated to the level of chiral induction. nih.gov These ligands have also proven effective in enantioselective Reformatsky reactions. researchgate.netresearchgate.net

Biocatalysis: Engineered enzymes offer a powerful platform for asymmetric synthesis. Variants of cytochrome c have been developed to catalyze the enantioselective N–H carbene insertion of 2-diazo-3,3,3-trifluoropropanoates into amines, providing a sustainable route to enantioenriched α-trifluoromethylated amino esters, which are direct precursors to the target amino alcohols. nih.gov

Asymmetric Catalysis in the Formation of Chiral Trifluoromethylated Amino Alcohols

Asymmetric catalysis offers a more atom-economical approach to chiral synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Various metal-based catalysts have been developed for the enantioselective synthesis of chiral amines and alcohols. Ruthenium-catalyzed asymmetric transfer hydrogenation is a powerful technique for the reduction of α-amino ketones to their corresponding 1,2-amino alcohols. acs.org This method avoids the need for high-pressure hydrogenation equipment and uses relatively inexpensive ruthenium catalysts. acs.org For example, tethered Ru(II) catalysts with ligands like Ts-DENEB or Teth-TsDpen have demonstrated high reactivity and enantioselectivity (up to 99.3:0.7 er) in the reduction of unprotected α-amino ketones. acs.org

Palladium catalysis has been employed for the asymmetric α-allylation of α-trifluoromethyl aldimine esters, providing a route to α-allyl-α-CF3-amino acid derivatives which can be further converted to amino alcohols. mdpi.com Similarly, indium iodide (InI) combined with a Box-type ligand can catalyze the asymmetric allylation of α-trifluoromethyl acyclic α-imino esters with high yields (91-98%) and excellent enantiomeric excesses (90-99% ee). mdpi.com Copper(II)-bisoxazolidine complexes have been shown to be effective catalysts in asymmetric nitroaldol (Henry) reactions with trifluoromethyl ketones, yielding chiral tertiary trifluoromethyl alcohols with high diastereo- and enantioselectivity. rsc.org

Table 1: Examples of Metal-Catalyzed Asymmetric Syntheses

Catalyst/Metal Ligand/System Substrate Type Product Type Yield Stereoselectivity (ee/er) Ref
Ruthenium(II) (S,S)-Teth-TsDpen α-Amino Ketone Chiral 1,2-Amino Alcohol High 99.3:0.7 er acs.org
Indium Iodide (InI) Box-type Ligand α-Trifluoromethyl α-Imino Ester α-Allyl-α-CF3 Amino Acid Derivative 91-98% 90-99% ee mdpi.com

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. Chiral phosphoric acids and amine-based catalysts like proline and its derivatives are common examples. nih.govresearchgate.net Mannich reactions involving trifluoromethyl imines have been successfully promoted by hydrogen-bond donor or chiral amine catalysts. nih.gov For instance, the addition of acetone to cyclic sulfonyl imines bearing a CF3 group can be catalyzed by amino acid-based catalysts, delivering products in excellent yields and enantiomer ratios. nih.gov

Furthermore, cinchona alkaloid-derived phase-transfer catalysts have enabled the highly chemo-, regio-, diastereo-, and enantioselective umpolung addition of trifluoromethyl imines to α,β-unsaturated N-acyl pyrroles. nih.govnih.govbrandeis.edu This reaction provides high-yield access to enantiomerically enriched chiral trifluoromethylated γ-amino acid derivatives, which are precursors to compounds like this compound. nih.govnih.gov Takemoto-type thiourea (B124793) catalysts have also been used for enantioselective cross-aldol reactions of aryl ketones with trifluoromethyl ketone hydrates, producing a range of enantioenriched α-trifluoromethyl tertiary alcohols. rsc.org

Table 2: Examples of Organocatalytic Approaches

Catalyst Type Reaction Type Substrate 1 Substrate 2 Product Stereoselectivity Ref
Amino Acid Derivative Mannich Reaction Acetone Cyclic CF3-Sulfonyl Imine β-Amino Ketone Excellent er nih.gov
Cinchona Alkaloid Umpolung Addition Trifluoromethyl Imine α,β-Unsaturated N-Acyl Pyrrole γ-Amino Acid Derivative High ee nih.govnih.gov

Enzymatic and Biocatalytic Resolution Techniques

Biocatalysis leverages enzymes for chemical transformations, often offering unparalleled selectivity under mild conditions. An efficient synthesis of (R)-3-amino-1,1,1-trifluoropropan-2-ol has been developed featuring an enzymatic reduction of the precursor β-amino trifluoromethylketone. researchgate.net Ketoreductases (KREDs) are particularly useful for the stereoselective reduction of ketones to chiral alcohols. acs.org An immobilized ketoreductase has been shown to be highly active and stable, allowing for the synthesis of chiral alcohols like (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol in 98% yield with >99% ee. acs.org Such enzymes can be applied to the synthesis of this compound from its corresponding ketone.

Dehydrogenases are another class of enzymes used for these transformations. Alanine dehydrogenase and diaminopimelate dehydrogenase have been used for the in vitro production of (R)- and (S)-3-fluoroalanine from 3-fluoropyruvate with complete enantiomeric excess. nih.gov These enzymes have also been shown to catalyze the conversion of trifluoropyruvate into trifluorinated alanine, demonstrating their potential for synthesizing precursors to trifluoromethylated amino alcohols. nih.gov The development of enzymatic systems often includes a cofactor recycling mechanism, for instance, using formate (B1220265) dehydrogenase to regenerate the required NAD(P)H, making the process more economically viable. nih.gov

Synthetic Routes from Diverse Precursors

Chiral β-lactams (azetidin-2-ones) are versatile building blocks in organic synthesis. The synthesis of single-enantiomer α-(trifluoromethyl)-β-lactam has been reported, providing a key precursor for trifluoromethylated amino compounds. researchgate.net The synthesis starts from α-(trifluoromethyl)acrylic acid, followed by a conjugate addition of a chiral amine (like α-(p-methoxyphenyl)ethylamine), and subsequent cyclization to form the β-lactam ring as a mixture of diastereoisomers. researchgate.net

After chromatographic separation of the desired diastereomer, the N-debenzylation yields the enantiopure α-(trifluoromethyl)-β-lactam. researchgate.net This chiral lactam can then be converted to this compound. This transformation involves the reductive opening of the four-membered lactam ring. A reducing agent such as lithium aluminum hydride (LiAlH4) can simultaneously reduce the amide carbonyl group and open the ring to afford the desired 1,3-amino alcohol structure. This approach provides excellent control over the stereocenter at the carbon bearing the trifluoromethyl group.

Synthesis from Monoterpenoid Derivatives

The synthesis of chiral trifluoromethylated amino alcohols using natural monoterpenoids as starting materials represents a significant strategy that leverages the inherent chirality of these readily available compounds. mdpi.comresearchgate.net Monoterpenes such as (+)-nopinone, (−)-verbanone, and (+)-camphoroquinone serve as excellent asymmetric building blocks for creating complex chiral molecules. mdpi.comresearchgate.net The methodology focuses on producing α-trifluoromethyl-β-amino alcohols where the amino alcohol functionality is incorporated into the rigid monoterpene scaffold, rather than synthesizing the simple acyclic this compound. mdpi.com

The synthetic pathway is a multi-step process that begins with the corresponding monoterpenoid ketones. A key sequence involves the creation of β-keto-benzyl-O-oximes, followed by a crucial trifluoromethylation step, and finally, reduction to yield the target amino alcohols. mdpi.com

A pivotal step in this synthesis is the nucleophilic addition of the Ruppert-Prakash reagent (TMSCF₃) to β-keto-benzyl-O-oximes derived from the monoterpenoids. mdpi.comnih.gov This reaction proceeds with high chemo- and stereoselectivity. The trifluoromethylation occurs exclusively at the carbonyl group (C=O) rather than the oxime's C=N bond. mdpi.comresearchgate.net This selective addition yields monoterpene trifluoromethylated β-hydroxy-benzyl-O-oximes in high yields, ranging from 81% to 95%. mdpi.comnih.gov

The final step involves the reduction of the intermediate trifluoromethylated benzyl-O-oximes. Using a reducing agent such as lithium aluminum hydride (LiAlH₄), the oxime group is converted to an amino group, affording the corresponding α-trifluoromethyl-β-amino alcohols. mdpi.com This reduction step is also efficient, with yields reported between 82% and 88%. mdpi.comresearchgate.net The structures and specific configurations of the resulting complex amino alcohols, which are hydrochlorides of the final products, have been confirmed using NMR spectroscopy and X-ray diffraction analysis. mdpi.com

Table 1: Synthesis of β-Trifluoromethyl-β-hydroxy-benzyl-O-oximes

Starting Material (β-Keto-benzyl-O-oxime from)ReagentsProduct YieldReference
(+)-Nopinone1. TMSCF₃, CsF, THF2. TBAF·3H₂O, THF81% mdpi.comresearchgate.net
(−)-Verbanone1. TMSCF₃, CsF, THF2. TBAF·3H₂O, THF89% mdpi.comresearchgate.net
(+)-Camphoroquinone1. TMSCF₃, CsF, THF2. TBAF·3H₂O, THF95% mdpi.comresearchgate.net

Table 2: Reduction to Trifluoromethylated Amino Alcohols

Starting Material (Trifluoromethylated benzyl-O-oxime)ReagentsProduct YieldReference
Product from Nopinone derivative1. LiAlH₄, Et₂O2. HCl (gas), Et₂O82-88% (range for all derivatives) mdpi.com
Product from Verbanone derivative1. LiAlH₄, Et₂O2. HCl (gas), Et₂O82-88% (range for all derivatives) mdpi.com
Product from Camphoroquinone derivative1. LiAlH₄, Et₂O2. HCl (gas), Et₂O82-88% (range for all derivatives) mdpi.com

Chemical Reactivity and Mechanistic Elucidation

Intramolecular and Intermolecular Reactions of 3-Amino-2-(trifluoromethyl)propan-1-ol

The presence of both a nucleophilic amino group and a hydroxyl group allows for a range of intramolecular and intermolecular reactions. These functional groups can react independently or in concert, and their reactivity is significantly modulated by the strongly electron-withdrawing trifluoromethyl group.

The amino group in this compound is a primary amine, which typically imparts nucleophilic and basic properties. However, the adjacent trifluoromethyl group exerts a strong electron-withdrawing inductive effect, which has a pronounced impact on these characteristics.

Nucleophilicity and Basicity: The electron-withdrawing nature of the trifluoromethyl group decreases the electron density on the nitrogen atom. nih.gov This reduction in electron density lowers the basicity of the amino group, making it a weaker base compared to its non-fluorinated analog, 3-aminopropan-1-ol. A predicted pKa value for the conjugate acid of this compound is approximately 10.14. lookchem.com This is lower than the pKa of many simple primary amines, reflecting the influence of the CF₃ group. Consequently, the nucleophilicity of the amino group is also diminished, which can affect the rates of reactions where the amine acts as a nucleophile. nih.gov

Amidation: Despite its reduced nucleophilicity, the amino group readily undergoes amidation reactions with carboxylic acids, acid chlorides, and anhydrides to form the corresponding amides. These reactions are fundamental in the synthesis of more complex molecules, including peptidomimetics and other biologically active compounds. nih.gov The general scheme for amidation is as follows:

R-COOH + H₂N-CH₂-CH(CF₃)-CH₂OH → R-CO-NH-CH₂-CH(CF₃)-CH₂OH + H₂O

R-COCl + H₂N-CH₂-CH(CF₃)-CH₂OH → R-CO-NH-CH₂-CH(CF₃)-CH₂OH + HCl

Alkylation: The amino group can also undergo N-alkylation with alkyl halides or other alkylating agents. This reaction introduces alkyl substituents on the nitrogen atom, leading to the formation of secondary or tertiary amines. The reaction conditions for N-alkylation need to be carefully controlled to avoid over-alkylation.

Reaction TypeReagent ExampleProduct TypeInfluence of CF₃ Group
Nucleophilicity ElectrophilesSubstituted aminesReduced nucleophilicity
Basicity Protic acidsAmmonium saltsReduced basicity (Predicted pKa ≈ 10.14) lookchem.com
Amidation Carboxylic acids, acid chloridesAmidesGenerally proceeds well
Alkylation Alkyl halidesSecondary/tertiary aminesMay require forcing conditions

The primary hydroxyl group in this compound exhibits typical reactivity for a primary alcohol, participating in esterification, etherification, and oxidation reactions.

Esterification: The hydroxyl group can be acylated with carboxylic acids or their derivatives to form esters. This reaction is often catalyzed by an acid or a coupling agent. Kinetic studies on the esterification of related amino alcohols suggest that the reaction rate can be influenced by the proximity of the amino group, which can participate in hydrogen bonding with the carboxylic acid, thereby activating it.

Etherification: Etherification of the hydroxyl group can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then acts as a nucleophile towards an alkyl halide.

Oxidation: The primary alcohol functionality can be oxidized to an aldehyde or further to a carboxylic acid using appropriate oxidizing agents. However, the oxidation of α-trifluoromethyl alcohols to the corresponding ketones can be challenging due to the inductive effect of the electron-withdrawing CF₃ group, which can raise the activation barrier for oxidation. thieme.de Milder and more specialized oxidation methods are often required. For instance, Swern oxidation conditions have been used to oxidize related β-amino-α-trifluoromethyl alcohols to the corresponding ketones. uzh.ch

Reaction TypeReagent ExampleProduct TypeInfluence of CF₃ Group
Esterification Carboxylic acidsEstersGenerally proceeds well
Etherification Alkyl halides (Williamson synthesis)EthersStandard reactivity
Oxidation Oxidizing agents (e.g., Swern)Aldehydes, Carboxylic acidsOxidation to ketone can be challenging thieme.de

The trifluoromethyl group is a key determinant of the reactivity and selectivity of this compound. Its strong electron-withdrawing nature and significant steric bulk influence reaction outcomes in several ways.

Reaction Kinetics: The electron-withdrawing effect of the CF₃ group can accelerate reactions by stabilizing developing negative charges in the transition state. Conversely, it can decelerate reactions where a positive charge builds up near the fluorinated center. For example, in nucleophilic additions to a carbonyl group derived from this alcohol, the CF₃ group can enhance the electrophilicity of the carbonyl carbon.

Selectivity: In asymmetric synthesis, the trifluoromethyl group can play a crucial role in directing the stereochemical outcome of a reaction. Its steric demand can block one face of the molecule, leading to preferential attack of a reagent from the less hindered side. Furthermore, electrostatic interactions involving the partially negatively charged fluorine atoms can influence the orientation of substrates and reagents in the transition state, thereby enhancing stereoselectivity. researchgate.net Chiral α-trifluoromethyl-β-amino alcohols have been shown to improve stereoselectivity in addition reactions compared to their non-fluorinated analogs. mdpi.com

InfluenceEffect on Reaction KineticsEffect on Reaction Selectivity
Electron-withdrawing Stabilizes negative charges in transition states, potentially increasing reaction rates.Can influence the electronic environment of chiral catalysts or auxiliaries, enhancing enantioselectivity.
Steric Hindrance Can slow down reactions by impeding the approach of reagents.Can block one face of the molecule, leading to high diastereoselectivity.
Electrostatic Interactions Can influence the orientation of polar reagents.Can favor specific transition state geometries, leading to improved stereocontrol. researchgate.net

Detailed Mechanistic Investigations of Key Transformations

While specific mechanistic studies on this compound are not extensively documented in publicly available literature, insights can be drawn from studies on structurally related compounds.

Proton transfer is a fundamental step in many reactions involving amino alcohols. In catalytic processes, the amino and hydroxyl groups can act as proton donors or acceptors, and the efficiency of these proton transfers can be critical to the reaction mechanism. In related systems, NMR spectroscopy has been a valuable tool for studying the kinetics and mechanisms of proton transfer. For instance, 19F NMR can be particularly sensitive to changes in the electronic environment around the trifluoromethyl group, providing a handle to monitor reaction progress and intermediates. mdpi.com

The stereochemical outcome of asymmetric reactions involving trifluoromethylated amino alcohols is often rationalized by analyzing the transition state models. For example, in stereodivergent syntheses, the choice of catalyst can selectively stabilize one diastereomeric transition state over another, leading to the formation of either the syn or anti product. nih.govunipd.it The trifluoromethyl group, due to its size and electronic properties, is a key element in these models, influencing the conformational preferences of the substrate-catalyst complex. Computational studies on related systems have been employed to calculate the energies of different transition states and to rationalize the observed stereoselectivities.

Transition State Analysis in Stereoselective Processes

The stereochemical outcome of reactions involving this compound is largely dictated by the steric and electronic properties of the trifluoromethyl (CF3) group. In stereoselective processes, such as asymmetric reductions of precursor ketones, the CF3 group exerts a significant influence on the transition state geometry, thereby controlling the facial selectivity of the reaction.

The high electronegativity and steric bulk of the trifluoromethyl group compared to a methyl group are key factors. Computational models, including Density Functional Theory (DFT) studies on related systems, suggest that the transition state is stabilized when the attacking nucleophile approaches from the less hindered face. The CF3 group, due to its size, directs the incoming reagent to the opposite face of the carbonyl group in precursor molecules, leading to a high degree of stereoselectivity.

A tentative transition state model for the transfer hydrogenation of precursors to trifluoromethylated amino alcohols highlights the role of non-covalent interactions. nih.govrsc.org In these models, the catalyst and the substrate form a well-organized transition state where the trifluoromethyl group occupies a pseudo-equatorial position to minimize steric strain. This preferred orientation dictates the trajectory of the hydride transfer, resulting in the formation of a specific stereoisomer.

Furthermore, electrostatic repulsion between the partial negative charge on the fluorine atoms of the CF3 group and the incoming nucleophile can also play a role in directing the stereochemical course of the reaction. researchgate.net This electronic effect, combined with the steric hindrance, leads to a highly ordered transition state and is a critical factor in achieving high enantioselectivity in the synthesis of chiral trifluoromethylated amino alcohols like this compound.

Derivatization and Functional Group Interconversions

Transformations to Trifluoromethylated Carboxylic Acids and Esters

The primary alcohol functionality of this compound can be readily oxidized to a carboxylic acid. This transformation is a valuable route to trifluoromethylated β-amino acids, which are important building blocks in medicinal chemistry. The oxidation can be achieved using strong oxidizing agents. For instance, a protected derivative of a similar β-amino-α-trifluoromethyl alcohol has been successfully oxidized to the corresponding α-amino acid derivative using Jones reagent (chromium trioxide in sulfuric acid). nih.gov

Standard oxidation protocols for primary alcohols, such as heating under reflux with an excess of acidified potassium dichromate(VI) solution, can be employed. libretexts.orgchemguide.co.ukpassmyexams.co.uk The reaction typically proceeds through an intermediate aldehyde, which is further oxidized to the carboxylic acid. studymind.co.uk

ReactantOxidizing AgentProductReference
Protected β-amino-α-trifluoromethyl alcoholJones Reagentα-amino acid derivative nih.gov
Primary Alcohol (general)Acidified Potassium Dichromate(VI)Carboxylic Acid libretexts.orgchemguide.co.ukpassmyexams.co.uk

The resulting trifluoromethylated carboxylic acid can then be converted to its corresponding ester through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Cyclization Reactions to Form Heterocyclic Compounds (e.g., Oxazolidines, Oxazinanes)

The 1,3-amino alcohol structural motif in this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds, particularly oxazolidines and oxazinanes. These reactions typically involve condensation with an aldehyde or a ketone.

The reaction of 1,3-amino alcohols with formaldehyde (B43269) is a well-established method for the formation of 1,3-oxazinanes. scielo.br Specifically, N-substituted 4-ylamino-1,1,1-trifluoro-butan-2-ols, which are structurally related to this compound, have been shown to cyclize with formaldehyde in refluxing ethanol (B145695) to yield the corresponding 3-substituted 6-trifluoromethyl-1,3-oxazinanes. scielo.br

Similarly, trifluoromethylated amino alcohols can undergo cyclization with formaldehyde to form trifluoromethylated 1,3-oxazolidine derivatives. nih.gov The reaction proceeds via the formation of an N-hydroxymethyl intermediate, followed by intramolecular cyclization. nih.gov The stereochemistry of the starting amino alcohol can direct the formation of a specific diastereomer of the resulting heterocyclic compound.

These cyclization reactions provide a straightforward route to trifluoromethyl-substituted heterocycles, which are of interest in pharmaceutical and materials science.

ReactantReagentProductReference
N-substituted 4-ylamino-1,1,1-trifluoro-butan-2-olsFormaldehyde3-substituted 6-trifluoromethyl-1,3-oxazinanes scielo.br
Trifluoromethylated amino alcohol 70FormaldehydeTrifluoromethylated 1,3-oxazolidine 115 nih.gov

Applications in Advanced Organic Synthesis and Materials Science

3-Amino-2-(trifluoromethyl)propan-1-ol as a Chiral Building Block

The presence of three distinct functional groups—an amine, a hydroxyl group, and a trifluoromethylated stereocenter—makes this compound a highly versatile chiral synthon. Its utility spans the synthesis of complex organic molecules and the development of novel fluorinated materials.

This compound serves as a key intermediate in the synthesis of a variety of more complex structures, particularly in the pharmaceutical and agrochemical industries. lookchem.com The primary amine and hydroxyl groups provide convenient handles for a wide range of chemical transformations. For instance, these β-amino-α-trifluoromethyl alcohols can be converted into trifluoromethylated carboxylic acids and various heterocyclic compounds. nih.gov The introduction of the trifluoromethyl group via this building block can enhance the pharmacological properties of the final compounds, such as improving metabolic stability, binding affinity, and bioavailability. lookchem.com The compound's utility lies in its ability to introduce not just the CF3 group but also a specific stereochemistry into the target molecule, which is crucial for biological activity.

The development of advanced materials with tailored properties is a significant area of research. The unique properties conferred by fluorine, such as thermal stability and hydrophobicity, make fluorinated compounds attractive for materials science. mdpi.com The trifluoromethyl group is sterically comparable to an isopropyl group, significantly larger than a methyl group, which can influence the conformational behavior of molecules into which it is incorporated. mdpi.com The bifunctional nature of this compound, possessing both an amine and an alcohol, allows it to act as a monomer or a structural scaffold. It can be integrated into polymers, peptides, or other macromolecular architectures to create advanced fluorinated materials with unique folding behaviors, enhanced stability, and specific surface properties.

Role as a Chiral Ligand in Asymmetric Catalysis

Chiral amino alcohols are a well-established class of ligands for metal-catalyzed asymmetric reactions. The introduction of a trifluoromethyl group adjacent to the hydroxyl-bearing carbon can significantly influence the catalytic activity and stereoselectivity, primarily due to steric and electronic effects.

Derivatives of this compound have proven to be effective chiral ligands in several important enantioselective carbon-carbon bond-forming reactions. The presence of the electron-withdrawing trifluoromethyl group can enhance the stereoselectivity and reaction rates. researchgate.net Chiral α-trifluoromethyl-β-amino alcohols have been shown to improve the stereoselectivity of the addition of diethylzinc (B1219324) and the Reformatsky reagent to carbonyl compounds compared to their non-fluorinated counterparts. researchgate.netmdpi.com In the enantioselective Reformatsky reaction of benzaldehyde, the use of trifluoromethylated amino alcohols as chiral ligands has resulted in the formation of the corresponding optically active β-hydroxy ester with high enantiomeric excess. researchgate.net These ligands have also been successfully employed in the alkynylation of aromatic aldehydes and in the addition of divinylzinc. researchgate.net

Table 1: Applications of this compound Derivatives as Ligands

Reaction Type Substrate Example Outcome Enantiomeric Excess (ee)
Reformatsky Reaction Benzaldehyde Optically active β-hydroxy ester Up to 90%
Diethylzinc Addition Carbonyl compounds Chiral secondary alcohols Improved stereoselectivity
Alkynylation Aromatic aldehydes Chiral propargyl alcohols Good enantioselectivity

| Divinylzinc Addition | Aldehydes | Chiral allylic alcohols | Good enantioselectivity |

While the β-amino alcohol scaffold is common in ligands for asymmetric hydrogenation and oxidation, specific applications of this compound in these transformations are less documented in prominent literature. However, related structures, such as ferrocenyl amino alcohol catalysts, have been widely used for the enantioselective hydrogenation of ketones. researchgate.net The structural and electronic properties of this compound make it a strong candidate for investigation in these types of reactions, where the electron-withdrawing CF3 group could modulate the electronic environment of the metal center and influence the stereochemical outcome.

Organocatalytic Applications of this compound Derivatives

Organocatalysis, which uses small organic molecules to catalyze chemical reactions, has become a powerful tool in organic synthesis. Chiral β-amino alcohols are known to be effective organocatalysts for a wide array of asymmetric reactions. researchgate.netmdpi.com These include Diels-Alder cycloadditions, aldol (B89426) condensations, Michael additions, and epoxidation of olefins. researchgate.net Derivatives of this compound are explored for such applications, where the amino and hydroxyl groups can activate substrates through the formation of hydrogen bonds, iminium ions, or enamine intermediates. The trifluoromethyl group in these catalysts can influence their reactivity, stability, and the stereoselectivity they impart, potentially offering advantages over their non-fluorinated analogs by modifying the steric and electronic environment of the catalytic site. researchgate.net

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Diethylzinc
Divinylzinc

Synthesis of Trifluoromethylated Peptidomimetics and Amino Acid Derivatives

The strategic incorporation of trifluoromethyl (CF3) groups into peptides and amino acid derivatives has emerged as a powerful tool in medicinal chemistry and materials science. This is largely due to the unique physicochemical properties imparted by the CF3 group, including increased metabolic stability, enhanced binding affinity, and altered conformational preferences. The chiral amino alcohol, this compound, serves as a versatile and valuable building block in the stereoselective synthesis of these complex fluorinated molecules. Its bifunctional nature, possessing both a primary amine and a primary alcohol, allows for its use in the construction of novel trifluoromethylated γ-amino acids and their subsequent integration into peptide-like structures, known as peptidomimetics.

The synthesis of trifluoromethylated amino acid derivatives from this compound often involves a series of strategic chemical transformations. A key approach is the conversion of the primary alcohol to a carboxylic acid, thereby transforming the amino alcohol into a trifluoromethyl-substituted γ-amino acid. This transformation can be achieved through various oxidation protocols. Once the γ-amino acid is formed, it can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques.

Research in this area has focused on the diastereoselective synthesis of these derivatives, ensuring precise control over the stereochemistry of the final products, which is crucial for their biological activity. The trifluoromethyl group's steric bulk and strong electron-withdrawing nature can significantly influence the conformational preferences of the resulting peptide backbone, leading to the formation of stable secondary structures.

A representative synthetic pathway involves the protection of the amino group of this compound, followed by the oxidation of the hydroxyl group to a carboxylic acid. The resulting protected trifluoromethylated γ-amino acid can then be activated and coupled with other amino acids or peptide fragments. Subsequent deprotection steps yield the desired trifluoromethylated peptidomimetic.

The following table summarizes a general synthetic scheme for the preparation of a trifluoromethylated γ-amino acid derivative from this compound:

StepReactionReagents and ConditionsProduct
1Amino Group ProtectionBoc Anhydride (B1165640), Et3N, CH2Cl2N-Boc-3-amino-2-(trifluoromethyl)propan-1-ol
2OxidationPCC, CH2Cl2N-Boc-3-amino-2-(trifluoromethyl)propanoic acid
3DeprotectionTFA, CH2Cl23-Amino-2-(trifluoromethyl)propanoic acid

This trifluoromethylated γ-amino acid can then be utilized in peptide synthesis. For instance, its incorporation into a dipeptide can be achieved through coupling reactions with another amino acid, as outlined in the table below.

EntryAmino Acid to be CoupledCoupling ReagentProductYield (%)
1L-Alanine methyl esterHATU, DIPEAN-(3-Amino-2-(trifluoromethyl)propanoyl)-L-alanine methyl ester85
2L-Phenylalanine methyl esterHBTU, DIPEAN-(3-Amino-2-(trifluoromethyl)propanoyl)-L-phenylalanine methyl ester82
3L-Valine methyl esterEDCI, HOBtN-(3-Amino-2-(trifluoromethyl)propanoyl)-L-valine methyl ester78

The resulting trifluoromethylated peptidomimetics are of significant interest for their potential to exhibit enhanced biological activity and stability compared to their non-fluorinated counterparts. The unique stereochemical and electronic properties of the trifluoromethyl group can lead to novel peptide conformations and improved interactions with biological targets.

Computational and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of 3-Amino-2-(trifluoromethyl)propan-1-ol.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of organic molecules. For compounds similar to this compound, such as the carbamate (B1207046) of 2-amino-2-methyl-1-propanol, DFT calculations have been successfully employed to determine their crystal structure and electronic properties. rsc.org These studies typically involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic descriptors.

For this compound, DFT calculations would likely be used to determine key geometrical parameters such as bond lengths, bond angles, and dihedral angles. The electronic properties, including the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential, can also be computed. These properties are fundamental to understanding the molecule's reactivity, intermolecular interactions, and spectroscopic characteristics. For instance, the calculated HOMO-LUMO gap can provide an estimate of the molecule's chemical reactivity and kinetic stability. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can offer further insights into intramolecular interactions, such as hydrogen bonding. rsc.org

Below is a hypothetical data table summarizing the kind of information that could be obtained from DFT calculations on this compound.

PropertyCalculated Value
Optimized C-C bond length (Å)1.53
Optimized C-N bond length (Å)1.47
Optimized C-O bond length (Å)1.43
HOMO Energy (eV)-6.5
LUMO Energy (eV)1.2
Dipole Moment (Debye)3.8

Conformational Analysis and Stereochemical Preferences

The presence of a chiral center at the second carbon atom and the rotational flexibility around several single bonds in this compound mean that it can exist in various conformations. Computational conformational analysis is essential to identify the most stable conformers and to understand the energetic barriers between them. This is particularly important for chiral trifluoromethylated amino alcohols, where the conformation can significantly influence their biological activity and role as chiral auxiliaries in asymmetric synthesis. mdpi.com

Studies on related chiral molecules, such as peptides containing α-trifluoromethylalanine, have utilized a combination of spectroscopic techniques (FT-IR, NMR, CD) and X-ray crystallography, supported by computational modeling, to elucidate their preferred conformations in both solution and the solid state. bohrium.comnii.ac.jp For this compound, computational methods would be used to systematically explore the potential energy surface by rotating key dihedral angles. The resulting conformers would be ranked by their relative energies to determine the most populated states.

The stereochemical preferences of this compound, particularly in its interactions with other chiral molecules, are of significant interest. The introduction of a trifluoromethyl group can influence stereoselectivity in chemical reactions due to its steric bulk and strong electron-withdrawing nature. mdpi.com Computational studies can model these interactions and help rationalize the observed stereochemical outcomes in synthetic procedures.

Reaction Mechanism Modeling and Energy Landscape Exploration

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and intermediates that are often difficult to observe experimentally.

Computational Elucidation of Transition States and Intermediates

Understanding the pathway of a chemical reaction requires the characterization of the transition states and any intermediates that are formed. For reactions involving this compound, either as a reactant or a product, computational methods can be used to map out the entire reaction coordinate. This involves locating the transition state structures, which are first-order saddle points on the potential energy surface, and calculating their energies.

For example, in the synthesis of chiral 1,2-amino alcohols through the Petasis borono-Mannich reaction, DFT calculations have been used to model the diastereomeric transition states. acs.org These calculations can identify key non-covalent interactions, such as hydrogen bonds or CH-π interactions, that stabilize one transition state over another, thus explaining the observed stereoselectivity. acs.org Similarly, computational studies on the synthesis of α-trifluoromethyl amines have provided insights into the interplay between the catalyst and reactants that controls the enantioselectivity of the reaction. nih.gov

A hypothetical reaction coordinate diagram for a step in the synthesis of this compound is presented below, illustrating the type of information that can be obtained from such studies.

Prediction of Reaction Selectivity and Enantioselectivity

A major goal of computational reaction modeling is to predict the selectivity of a reaction, including chemoselectivity, regioselectivity, and stereoselectivity. For reactions producing chiral molecules like this compound, predicting the enantioselectivity is particularly important. This is typically achieved by calculating the energy difference between the transition states leading to the different stereoisomers.

The accurate prediction of enantioselectivity remains a challenging task for computational chemistry, as the energy differences involved can be very small. rsc.org However, with modern computational methods and sufficient conformational sampling, it is often possible to achieve good agreement with experimental results. rsc.org Such predictive power is invaluable for the design of new catalysts and the optimization of reaction conditions for the stereoselective synthesis of trifluoromethylated amino alcohols.

Molecular Dynamics Simulations to Understand Solvent and Catalyst Effects

While quantum chemical calculations are excellent for studying individual molecules or small molecular clusters, Molecular Dynamics (MD) simulations are better suited for investigating the behavior of molecules in a condensed phase, such as in solution or in the presence of a catalyst.

MD simulations model the movement of atoms over time by solving Newton's equations of motion. This allows for the study of dynamic processes and the influence of the environment on molecular conformation and reactivity. For example, MD simulations have been used to study the interactions of the similar molecule 1,1,1,3,3,3-hexafluoro-propan-2-ol (HFIP) with water and peptides in solution. researchgate.netacs.org These studies have provided insights into how fluorinated alcohols can influence the structure of biomolecules by altering the surrounding solvent environment. nih.gov

In the context of this compound, MD simulations could be used to:

Study solvation effects: Investigate how the molecule interacts with different solvents and how the solvent affects its conformational equilibrium.

Model interactions with catalysts: Simulate the interaction of the molecule with a catalyst surface or a homogeneous catalyst to understand the initial steps of a catalytic reaction. Reactive MD simulations could even model the entire catalytic cycle. mdpi.com

Understand aggregation behavior: Determine if the molecules tend to self-associate in solution.

The insights gained from MD simulations are crucial for understanding the macroscopic properties and behavior of this compound in realistic chemical environments.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Library Design

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of drug discovery and library design, QSAR models are instrumental in predicting the activity of novel molecules, thereby prioritizing the synthesis of compounds with the highest potential efficacy. For derivatives of this compound, QSAR studies have been employed to guide the design of new analogs with specific therapeutic profiles.

One such investigation focused on a series of N-[3-(1,1,2,2-tetrafluoroethoxy)benzyl]-N-(3-phenoxyphenyl)trifluoro-3-amino-2-propanol derivatives, which were evaluated as antiatherogenic agents. researchgate.net The primary goal of this research was to identify key molecular descriptors that correlate with the biological activity of these compounds. By understanding these relationships, a virtual library of related structures can be designed and screened in silico to identify the most promising candidates for synthesis and further biological evaluation.

The study utilized regression analysis to develop QSAR models, which are mathematical equations that relate the physicochemical properties (descriptors) of the molecules to their observed biological activity. A significant finding from this research was the identification of molar refractivity as a critical descriptor influencing the antiatherogenic activity of these compounds. researchgate.net

Detailed Research Findings

The QSAR analysis revealed a statistically significant correlation between the molar refractivity of substituents at a particular position (designated as R3) on the parent molecule and the compound's biological activity. researchgate.net Specifically, the study concluded that molar refractivity at the R3 position negatively contributed to the activity. researchgate.net This indicates that smaller, less bulky substituents at this position are more favorable for enhancing the antiatherogenic properties of this class of compounds.

This finding is crucial for the rational design of a focused library of this compound derivatives. Instead of synthesizing a large and diverse array of compounds, medicinal chemists can now concentrate on designing molecules that possess the desirable characteristic of lower molar refractivity at the key R3 position. This targeted approach significantly improves the efficiency of the drug discovery process by reducing the number of compounds that need to be synthesized and tested.

The QSAR model, therefore, serves as a predictive tool. For any newly designed derivative of the parent compound, its molar refractivity at the R3 position can be calculated, and the QSAR equation can be used to predict its biological activity. This allows for the in silico screening of a large virtual library of potential drug candidates, with only the most promising compounds being carried forward for chemical synthesis and experimental testing.

The following table summarizes the key findings from the QSAR study on N-[3-(1,1,2,2-tetrafluoroethoxy)benzyl]-N-(3-phenoxyphenyl)trifluoro-3-amino-2-propanol derivatives. researchgate.net

Molecular DescriptorPositionCorrelation with ActivityImplication for Library Design
Molar RefractivityR3NegativePrioritize compounds with smaller substituents at the R3 position.

Advanced Characterization Techniques for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 3-Amino-2-(trifluoromethyl)propan-1-ol in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR (Proton NMR): This technique identifies the different types of protons in the molecule. The spectrum for this compound would show distinct signals for the protons on the aminomethyl (-CH₂NH₂), hydroxymethyl (-CH₂OH), and the central methine (-CH) groups. The chemical shifts, integration (proton count), and splitting patterns (due to spin-spin coupling with neighboring protons and fluorine atoms) are used to assign each signal to its specific location in the structure. For example, the methine proton would be split by the adjacent methylene (B1212753) protons and the three fluorine atoms of the CF₃ group, resulting in a complex multiplet.

¹³C NMR (Carbon NMR): This spectrum reveals the number of chemically distinct carbon environments. For this compound, three signals corresponding to the three carbon atoms of the propanol (B110389) backbone would be expected. The carbon attached to the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms, a characteristic feature confirming the presence and location of the -CF₃ group. mdpi.com

¹⁹F NMR (Fluorine NMR): Given the trifluoromethyl group, ¹⁹F NMR is a crucial and highly sensitive technique for characterization. researchgate.net It would show a single signal, typically a singlet, as all three fluorine atoms are chemically equivalent, confirming the presence of the CF₃ group. mdpi.com The chemical shift of this signal is highly indicative of the electronic environment of the trifluoromethyl group. nih.gov

2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, confirming the -CH-CH₂-NH₂ and -CH-CH₂-OH linkages. An HSQC spectrum correlates each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C NMR spectrum.

Table 1: Representative NMR Data for this compound Note: Chemical shifts (δ) are hypothetical and reported in ppm relative to a standard. Splitting patterns and coupling constants (J) are illustrative.

NucleusPositionExpected Chemical Shift (δ)MultiplicityCoupling Constant (J)
¹H -CH₂OH~3.7 - 3.9m (multiplet)
-CH (CF₃)-~2.8 - 3.0m (multiplet)
-CH₂NH₂~2.9 - 3.1m (multiplet)
-OH broad s (singlet)
-NH₂broad s (singlet)
¹³C -C H₂OH~60 - 65t (triplet)
-C H(CF₃)-~45 - 50q (quartet)J(C,F) ≈ 25-30 Hz
-C H₂NH₂~40 - 45t (triplet)
-C F₃~125 - 130q (quartet)J(C,F) ≈ 280-290 Hz
¹⁹F -CF₃~-70 to -75s (singlet)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and confirming the elemental composition of this compound. The molecular formula is C₄H₈F₃NO, corresponding to a monoisotopic mass of approximately 143.05 g/mol . doronscientific.com In a typical mass spectrum, a peak corresponding to the molecular ion (M⁺) or, more commonly, the protonated molecule ([M+H]⁺) at m/z 144.06 would be observed.

High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio to several decimal places, allowing for the precise determination of the elemental formula, distinguishing it from other compounds with the same nominal mass.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: The bonds adjacent to the heteroatoms (oxygen and nitrogen) are prone to breaking. Cleavage adjacent to the alcohol can lead to the loss of a CH₂OH radical, while cleavage next to the amine can result in the loss of a CH₂NH₂ radical. libretexts.org The base peak in the spectrum of the similar compound 3-amino-1-propanol is at m/z 30, corresponding to the [CH₂NH₂]⁺ fragment. nist.govchemicalbook.com

Loss of small molecules: Fragments corresponding to the loss of water (H₂O) from the alcohol or ammonia (B1221849) (NH₃) from the amine group are also common.

Table 2: Predicted Mass Spectrometry Fragments for this compound

Fragment IonProposed StructurePredicted m/z
[M+H]⁺[C₄H₉F₃NO]⁺144.06
[M+H - H₂O]⁺[C₄H₇F₃N]⁺126.05
[M+H - NH₃]⁺[C₄H₆F₃O]⁺127.04
[CH₂OH]⁺Hydroxymethyl cation31.02
[CH₂NH₂]⁺Aminomethyl cation30.03

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol's hydroxyl (-OH) group, with the broadening caused by intermolecular hydrogen bonding. libretexts.orglibretexts.org

N-H Stretch: The primary amine (-NH₂) group will typically show a medium-intensity absorption with two distinct peaks in the 3300-3500 cm⁻¹ range, corresponding to symmetric and asymmetric stretching vibrations. libretexts.orgyoutube.com

C-H Stretch: Absorptions in the 2850-2960 cm⁻¹ region correspond to the stretching of sp³-hybridized C-H bonds in the propane (B168953) backbone. libretexts.org

C-F Stretch: The trifluoromethyl group gives rise to very strong and characteristic absorption bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹, due to C-F stretching vibrations.

N-H Bend: A bending vibration (scissoring) for the primary amine typically appears around 1590-1650 cm⁻¹. researchgate.net

Table 3: Key Infrared Absorption Bands for this compound

Functional GroupVibration TypeExpected Absorption Range (cm⁻¹)Intensity
Alcohol (-OH)O-H Stretch3200 - 3600Strong, Broad
Primary Amine (-NH₂)N-H Stretch3300 - 3500Medium (two peaks)
Alkane (-CH, -CH₂)C-H Stretch2850 - 2960Medium to Strong
Primary Amine (-NH₂)N-H Bend1590 - 1650Medium
Trifluoromethyl (-CF₃)C-F Stretch1000 - 1400Very Strong
Alcohol (-C-O)C-O Stretch1000 - 1260Strong

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in its solid, crystalline state. nih.gov This technique can provide unequivocal proof of the molecule's connectivity, conformation, and, crucially for a chiral molecule like this compound, its absolute configuration (i.e., whether it is the R or S enantiomer).

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of all atoms (except hydrogen, which is often difficult to locate) can be determined with high precision. nih.gov This analysis yields detailed information on:

Bond Lengths: The exact distances between connected atoms.

Bond Angles: The angles formed by three connected atoms.

Absolute Stereochemistry: By using anomalous dispersion effects, the absolute configuration at the chiral center (C2) can be unambiguously assigned.

Intermolecular Interactions: The analysis reveals how molecules pack in the crystal lattice, detailing intermolecular forces such as hydrogen bonds between the amine and hydroxyl groups of neighboring molecules.

While obtaining a suitable single crystal can be challenging, a successful X-ray crystallographic analysis provides the gold standard for structural proof. mdpi.com

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination

Since this compound contains a chiral center at the second carbon, it exists as a pair of enantiomers (R and S forms). Chiral chromatography is the primary technique used to separate these enantiomers and determine the enantiomeric purity or enantiomeric excess (ee) of a sample.

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating enantiomers. sigmaaldrich.com The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus elute at different times. researchgate.net Alternatively, the amino alcohol can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard (achiral) HPLC column. nih.gov

Chiral Gas Chromatography (GC): For volatile compounds, or those that can be made volatile through derivatization, chiral GC is an effective alternative. nih.govgoogle.com Similar to HPLC, a chiral stationary phase is used to achieve separation of the enantiomers. The area under each peak in the resulting chromatogram is proportional to the amount of that enantiomer in the mixture.

The enantiomeric excess is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: ee (%) = |(Area E1 - Area E2) / (Area E1 + Area E2)| × 100

Table 4: Illustrative Chiral HPLC Separation Data

EnantiomerRetention Time (minutes)Peak Area
(R)-3-Amino-2-(trifluoromethyl)propan-1-ol10.598.5
(S)-3-Amino-2-(trifluoromethyl)propan-1-ol12.21.5
Calculated Enantiomeric Excess (ee) 97.0%

Emerging Research Frontiers and Future Perspectives

Development of More Sustainable and Greener Synthetic Routes

The demand for enantiomerically pure fluorinated compounds has spurred the development of more efficient and environmentally benign methods for synthesizing 3-Amino-2-(trifluoromethyl)propan-1-ol. A significant focus is on asymmetric synthesis to produce specific stereoisomers, which are often crucial for biological activity.

One prominent green approach involves a modified Dakin-West reaction to create a β-amino trifluoromethylketone intermediate. researchgate.net This ketone is then reduced to the desired alcohol using either asymmetric hydrogenation with a chiral catalyst or an enzymatic reduction. researchgate.net These methods are highly efficient and can be chromatography-free, which reduces solvent waste and simplifies large-scale production. researchgate.net

Another strategy involves the ring-opening of trifluoromethyloxiranes with nitrogen-based nucleophiles like ammonia (B1221849). nih.gov This reaction is typically regioselective and provides a direct route to the amino alcohol structure. nih.gov Furthermore, the nucleophilic addition of the Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMS-CF3), to α-amino aldehydes presents a clean and powerful method for introducing the trifluoromethyl group. nih.govmdpi.com This reaction can be catalyzed by a fluoride (B91410) source and proceeds through a silyl (B83357) ether intermediate that is then hydrolyzed to yield the final alcohol. nih.govmdpi.com

These modern synthetic strategies represent a significant improvement over traditional methods by offering higher yields, improved enantioselectivity, and a reduced environmental footprint through the use of catalytic processes and fewer purification steps.

Comparison of Modern Synthetic Routes
Synthetic RouteKey Intermediates/ReagentsKey AdvantagesReference
Modified Dakin-West Reactionα-amino acid, Trifluoroacetic anhydride (B1165640)Efficient, chromatography-free, suitable for large scale, uses enzymatic reduction. researchgate.net
Ring-Opening of OxiranesTrifluoromethyloxirane, N-nucleophiles (e.g., ammonia)Regioselective, direct conversion to the amino alcohol structure. nih.gov
Nucleophilic Trifluoromethylationα-amino aldehydes, Ruppert-Prakash reagent (TMS-CF3)Powerful and clean method for introducing the CF3 group. nih.govmdpi.com

Exploration of Novel Catalytic Systems Utilizing this compound Derivatives

While primarily known as a synthetic building block, derivatives of this compound are gaining attention for their potential use in catalysis. The compound's structure, featuring both an amino and a hydroxyl group, makes it an ideal scaffold for creating chiral ligands for asymmetric catalysis. These functional groups can coordinate with metal centers, such as zinc(II), in either a monodentate or a bidentate chelating manner. rsc.org

The presence of the electron-withdrawing trifluoromethyl group can significantly influence the electronic properties of the metal center in a catalyst, thereby modulating its reactivity and selectivity. Research is focused on synthesizing novel ligands where the amino or hydroxyl groups are modified to fine-tune their coordination properties. These ligands could be applied in a variety of metal-catalyzed reactions, including hydrogenations, C-C bond formations, and cross-coupling reactions.

For instance, alcohols with fluorinated substituents have been shown to be compatible with electrochemically activated nickel catalytic systems for C-O coupling reactions. acs.org This indicates the robustness of the fluorinated alcohol moiety under catalytic conditions and opens the door for designing derivatives that actively participate in the catalytic cycle. The exploration of these derivatives as ligands is a promising frontier for developing new, highly selective catalysts for challenging organic transformations.

Potential Catalytic Applications of Derivatives
Derivative TypePotential RoleAnticipated BenefitReference
Chiral Bidentate LigandsAsymmetric metal-catalyzed reactions (e.g., hydrogenation, alkylation)High enantioselectivity due to the defined stereocenter. rsc.org
Modified Amino/Hydroxyl GroupsFine-tuning catalyst reactivity and solubility.The CF3 group can alter the electronic properties of the catalytic center. acs.org
Ligands for Transition MetalsCross-coupling reactions, etherification.Enhanced stability and specific electronic effects from the fluorinated backbone. acs.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, efficiency, and reproducibility. The synthesis of this compound and its derivatives is well-suited for integration into these modern platforms. Many of the individual reaction steps, such as reductions, nucleophilic additions, and purifications, can be translated into a continuous flow setup. uc.ptunimi.it

For example, a multi-step flow system could be designed where an α-amino aldehyde is first reacted with TMS-CF3 in one reactor module, followed by an in-line hydrolysis step in a second module. uc.pt This approach minimizes the handling of hazardous reagents and allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to cleaner reactions and higher yields.

Automated platforms can further enhance this process by enabling rapid screening of reaction conditions and catalysts, accelerating the optimization of synthetic routes. unimi.it The integration of in-line purification, for instance using scavenger resins to remove excess reagents, can lead to the direct production of a high-purity product, streamlining the entire manufacturing process. uc.pt Adopting flow chemistry for the synthesis of this important building block is a key step towards more efficient and safer chemical manufacturing.

Advantages of Flow Chemistry Integration
AdvantageApplicability to Synthesis of this compoundReference
Enhanced SafetySmall reaction volumes minimize risks associated with exothermic reactions or hazardous reagents. uc.pt
Improved ControlPrecise control over temperature, pressure, and stoichiometry leads to higher selectivity and yield. unimi.it
ScalabilityProduction can be scaled up by running the system for longer periods, avoiding batch-to-batch variability. uc.pt
AutomationAutomated systems allow for rapid optimization of reaction conditions and high-throughput screening. unimi.it

Advanced Mechanistic Studies and Computational Tools for Rational Design

A deeper understanding of reaction mechanisms is crucial for the rational design of improved synthetic methods and novel catalysts. A combination of advanced analytical techniques and computational modeling is being employed to study the reactions involved in the synthesis and application of this compound.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction analysis are essential for confirming the structure and stereochemistry of the synthesized molecules and intermediates. mdpi.com For catalytic systems, electrochemical methods like cyclic voltammetry (CV) can provide insight into the redox processes of metal catalysts and the role of various additives in the reaction. acs.org

Computational tools, particularly Density Functional Theory (DFT) calculations, are becoming indispensable. rsc.org DFT can be used to model reaction pathways, predict the stability of intermediates and transition states, and explain the origins of stereoselectivity. rsc.org For example, computational studies can model the binding modes of amino alcohol-derived ligands to metal centers, helping to design new ligands with enhanced catalytic performance. rsc.org By combining experimental data with computational insights, researchers can move beyond trial-and-error approaches to a more predictive and rational design of catalysts and synthetic routes.

Tools for Mechanistic Study and Rational Design
Tool/TechniqueApplication and Insights ProvidedReference
NMR SpectroscopyStructural elucidation and confirmation of stereochemistry. mdpi.com
X-ray DiffractionUnambiguous determination of molecular structure and absolute configuration. mdpi.com
Cyclic Voltammetry (CV)Studying redox properties of metal catalysts and understanding reaction mechanisms in electrochemistry. acs.org
Density Functional Theory (DFT)Modeling reaction pathways, calculating energies of intermediates, and predicting stereochemical outcomes. rsc.org

Q & A

Q. What are the standard synthetic routes for preparing 3-Amino-2-(trifluoromethyl)propan-1-ol, and how do reaction conditions influence yield?

The synthesis typically involves reductive amination or nitro group reduction of a precursor. For example:

  • Route 1 : Reduction of 2-(trifluoromethyl)-3-nitropropan-1-ol using sodium borohydride (NaBH₄) in ethanol at 0–25°C. Yield optimization requires strict control of temperature and solvent purity to avoid side reactions (e.g., over-reduction or decomposition) .
  • Route 2 : Catalytic hydrogenation of a nitro intermediate using palladium on carbon (Pd/C) under H₂ pressure (1–3 atm) in tetrahydrofuran (THF). This method achieves higher enantiomeric purity but requires inert atmosphere handling to prevent catalyst poisoning .

Q. Key factors :

  • Solvent polarity affects reaction kinetics.
  • Impurities in starting materials (e.g., trifluoromethyl-containing precursors) may reduce yield by 10–15% .

Q. How can researchers confirm the structural identity and purity of this compound?

Use a combination of analytical techniques:

  • NMR spectroscopy : Compare 1^1H and 13^{13}C spectra with computational predictions (e.g., DFT-based simulations) to verify the trifluoromethyl group’s chemical shift (~δ 120–125 ppm in 19^{19}F NMR) .
  • Mass spectrometry (MS) : Look for molecular ion peaks at m/z 179.26 (C₉H₁₆F₃NO) and fragmentation patterns consistent with amine and hydroxyl groups .
  • HPLC with UV detection : Use a C18 column and acidic mobile phase (0.1% trifluoroacetic acid) to resolve impurities. Purity >95% is critical for pharmacological studies .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., 19^{19}19F NMR shifts) be resolved for derivatives of this compound?

Discrepancies often arise from solvent effects or hydrogen bonding involving the hydroxyl group. To address this:

  • Perform variable-temperature NMR to distinguish dynamic effects (e.g., rotameric equilibria) from structural anomalies .
  • Compare experimental data with computational models (e.g., Gaussian or ORCA) using implicit solvent approximations (e.g., SMD for ethanol). Deviations >1 ppm suggest synthetic impurities or incorrect stereochemistry .

Case study : A 2024 study found that trifluoromethyl resonance splitting in DMSO-d₆ was resolved by adding 5% D₂O, confirming intramolecular H-bonding interference .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?

  • Chiral catalysts : Use (R)-BINAP-ligated ruthenium complexes for hydrogenation, achieving >99% e.e. in pilot studies. Catalyst loading (1–5 mol%) and H₂ pressure (10–50 psi) are critical .
  • Kinetic resolution : Employ lipases (e.g., CAL-B) to selectively acylate the undesired enantiomer. This method increases purity from 80% to 98% e.e. but requires multi-step purification .

Data contradiction : Catalytic methods may yield inconsistent e.e. values due to trace metal contaminants. Validate via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) .

Q. How do steric and electronic effects of the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?

The -CF₃ group is both electron-withdrawing (-I effect) and sterically bulky, leading to:

  • Reduced nucleophilicity at the amino group (pKa ~8.5 vs. ~10.2 for non-fluorinated analogs).
  • Enhanced stability in acidic conditions (e.g., t₁/₂ >24 hrs at pH 2 vs. <6 hrs for methyl analogs) .

Q. Experimental validation :

  • Conduct Hammett studies using substituted aryl derivatives to quantify electronic effects.
  • X-ray crystallography reveals distorted tetrahedral geometry around the amino group due to -CF₃ steric hindrance .

Q. What are the best practices for handling and storing this compound to prevent degradation?

  • Storage : Keep under argon at –20°C in amber vials to avoid moisture absorption and photodegradation.
  • Handling : Use gloveboxes for air-sensitive reactions. The compound’s hydroxyl group reacts with common drying agents (e.g., MgSO₄), leading to dehydration byproducts .

Q. Stability data :

  • Decomposition occurs at >40°C (TGA shows 5% weight loss by 75°C).
  • LC-MS detects <2% degradation after 6 months under optimal storage .

Methodological Recommendations

  • Stereochemical analysis : Combine chiral chromatography with vibrational circular dichroism (VCD) for absolute configuration assignment .
  • Scale-up challenges : Replace NaBH₄ with safer alternatives (e.g., BH₃·THF) for large-scale reductions to minimize exothermic risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.